Mirtazapine-d4
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Overview
Description
Mirtazapine-d4 is a deuterated form of mirtazapine, an atypical antidepressant primarily used to treat major depressive disorder. The deuterium atoms replace hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties. Mirtazapine itself is known for its noradrenergic and specific serotonergic antidepressant (NaSSA) effects, making it effective in treating depression and associated conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mirtazapine-d4 involves the incorporation of deuterium atoms into the mirtazapine molecule. One common method is the reduction of a deuterated intermediate compound. The process typically involves the following steps :
Providing a carboxylic acid compound: with substantial enantiomeric excess.
Converting the carboxylic acid group: into a ketone group.
Optionally reducing the ketone compound: with a mild reduction agent to form an intermediate hydroxy compound.
Forming this compound: by reducing the ketone or hydroxy compound using a strong reduction agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent-free phase inversion and azeotropic distillation are employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Mirtazapine-d4 has various scientific research applications, including :
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new antidepressant formulations and drug delivery systems.
Mechanism of Action
Mirtazapine-d4 exerts its effects by antagonizing specific receptors in the brain :
Adrenergic Receptors: Blocks α2-adrenergic receptors, enhancing the release of norepinephrine and serotonin.
Serotonin Receptors: Antagonizes 5-HT2 and 5-HT3 receptors, leading to increased serotonin activity.
Histamine Receptors: Blocks H1 receptors, contributing to its sedative effects.
Comparison with Similar Compounds
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar receptor binding properties.
Vortioxetine: A serotonin modulator and stimulator with a different mechanism of action.
Amitriptyline: A tricyclic antidepressant with broader receptor activity.
Uniqueness
Mirtazapine-d4 is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce side effects compared to non-deuterated mirtazapine .
Properties
CAS No. |
1215898-55-7 |
---|---|
Molecular Formula |
C17H15D4N3 |
Molecular Weight |
269.38 |
Appearance |
White to Off-White Solid |
melting_point |
114-116°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
85650-52-8 (unlabelled) |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine-d4; Org-3770-d4; Remeron-d4; Zispin-d4 |
tag |
Mirtazapine |
Origin of Product |
United States |
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